2-(4-METHYLPHENOXY)-1-[4-(4-PHENYLPHTHALAZIN-1-YL)PIPERAZIN-1-YL]ETHAN-1-ONE
Overview
Description
2-(4-METHYLPHENOXY)-1-[4-(4-PHENYLPHTHALAZIN-1-YL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a phthalazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-1-[4-(4-PHENYLPHTHALAZIN-1-YL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting an appropriate diamine with a dihaloalkane under basic conditions.
Introduction of the phenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the phenyl group onto the piperazine ring.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the phthalazine moiety: This final step involves the reaction of the acetylated piperazine derivative with a phthalazine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENOXY)-1-[4-(4-PHENYLPHTHALAZIN-1-YL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-METHYLPHENOXY)-1-[4-(4-PHENYLPHTHALAZIN-1-YL)PIPERAZIN-1-YL]ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-1-[4-(4-PHENYLPHTHALAZIN-1-YL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(4-methoxyphenoxy)acetyl]-1-piperazinyl}-4-phenylphthalazine
- 1-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-4-phenylphthalazine
- 1-{4-[(4-fluorophenoxy)acetyl]-1-piperazinyl}-4-phenylphthalazine
Uniqueness
2-(4-METHYLPHENOXY)-1-[4-(4-PHENYLPHTHALAZIN-1-YL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-20-11-13-22(14-12-20)33-19-25(32)30-15-17-31(18-16-30)27-24-10-6-5-9-23(24)26(28-29-27)21-7-3-2-4-8-21/h2-14H,15-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPQXANGZKUWPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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